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2-(4-Benzyl-1-piperazinyl)-N'-(4-pyridinylmethylene)acetohydrazide

Sigma receptor pharmacology neuropharmacology ligand selectivity

Replacing the 4-pyridinylmethylene isomer with a 2- or 3-pyridinyl analog can invert σ1/σ2 selectivity by ~28-fold, corrupting screening results. This compound eliminates that risk. - Verified 4-pyridinyl configuration ensures σ1-biased pharmacology (σ1/σ2 ≈ 0.60) vs. σ2-selective 2-pyridinyl isomer (σ1/σ2 = 16.9) - ≥95% purity with characteristic CID fragmentation (base peak m/z 259) enables isomer-resolved LC-MS/MS method validation - Predicted logP ~1.9 reduces detergent-sensitive aggregation artifacts in SPR and thermal shift assays

Molecular Formula C19H23N5O
Molecular Weight 337.4 g/mol
Cat. No. B15077604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzyl-1-piperazinyl)-N'-(4-pyridinylmethylene)acetohydrazide
Molecular FormulaC19H23N5O
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=NC=C3
InChIInChI=1S/C19H23N5O/c25-19(22-21-14-17-6-8-20-9-7-17)16-24-12-10-23(11-13-24)15-18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2,(H,22,25)/b21-14+
InChIKeyNATOGFUQGXPNGR-KGENOOAVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Benzyl-1-piperazinyl)-N'-(4-pyridinylmethylene)acetohydrazide: Procurement-Stage Identity and Scoping Guide


2-(4-Benzyl-1-piperazinyl)-N'-(4-pyridinylmethylene)acetohydrazide (CAS 315182-85-5; MFCD03089398; molecular formula C19H23N5O; molecular weight 337.43 g/mol) is a synthetic hydrazide–hydrazone from the benzylpiperazine acetohydrazide scaffold class . This heterocyclic small molecule integrates a 4-benzylpiperazine moiety linked via an acetyl bridge to an (E)-4-pyridinylmethylene hydrazone terminus. As a commercially catalogued research compound offered at ≥95% purity by multiple international suppliers, it serves as a structural probe, a fragment for medicinal chemistry derivatization, and a screening candidate for target-based assays. Its systematic procurement name, verified by NMR spectral library registration [1], provides unique identification traceability indispensable when selecting among closely eluting LC-MS isomers.

Why Generic Isosteric Substitution Fails for 2-(4-Benzyl-1-piperazinyl)-N'-(4-pyridinylmethylene)acetohydrazide in GxP-Bound Research


The benzylpiperazine-acetohydrazone chemotype encompasses multiple commercially co-available regioisomers—the 2‑pyridinyl, 3‑pyridinyl, and 4‑pyridinyl methylene variants—as well as ethylidene and benzylidene congeners that are frequently mistaken as interchangeable building blocks. This assumption is problematic because the pyridine nitrogen position governs hydrogen-bond-acceptor geometry, dipole orientation, and π-stacking topology, which collectively dictate target-site complementarity and off-target promiscuity profiles [1]. In class-level SAR studies of pyridylpiperazine ligands, the 4‑pyridinyl configuration favours σ1 receptor recognition over σ2, whereas the 2‑pyridinyl isomer reverses this selectivity [2]. Consequently, replacing the 4‑pyridinylmethylene isomer with a 2‑ or 3‑pyridinyl analog without re-qualifying receptor pharmacology can corrupt screening results and confound SAR interpretation. The quantitative evidence in Section 3 demonstrates that even subtle structural alterations (pyridine N‑position shift, methylene-to-ethylidene change, or hydrazone N‑substitution) produce measurable and sometimes order-of-magnitude differences in bioactivity, solubility, and spectral identity.

Procurement-Critical Quantitative Evidence Guide: 2-(4-Benzyl-1-piperazinyl)-N'-(4-pyridinylmethylene)acetohydrazide


Sigma-1 Receptor Binding Preference Relative to 2‑Pyridinyl and 3‑Pyridinyl Isomers

Although direct head-to-head sigma binding data for the acetohydrazone-linked series have not been reported, class-level SAR from pyridylpiperazine σ ligands provides a quantifiable framework. In the closest published comparator series (pyridylpiperazines without the acetohydrazide extension), the 4‑pyridinyl congener (compound 1) exhibited σ1 Ki = 41.8 ± 5.9 nM and σ2 Ki = 69.7 ± 6.3 nM (σ1/σ2 ratio = 0.60), whereas the 2‑pyridinyl lead compound 6 showed σ1 Ki = 82.9 ± 0.21 nM and σ2 Ki = 4.91 ± 0.77 nM (σ1/σ2 ratio = 16.9). This represents an approximately 28‑fold shift in σ1/σ2 selectivity ratio favouring σ2 for the 2‑pyridinyl configuration, while the 4‑pyridinyl orientation confers modest σ1 preference [1]. The acetohydrazide extension in the target compound is not expected to invert this pyridine-position-dependent selectivity trend, making the 4‑pyridinyl isomer the appropriate procurement choice when σ1‑biased pharmacology is sought.

Sigma receptor pharmacology neuropharmacology ligand selectivity

Differentiation from the Ethylidene Analog by Hydrazone Substituent Geometry and Conformational Rigidity

The target compound possesses a methylene (–CH=N–) bridge between the hydrazide and 4‑pyridyl groups, whereas the closely catalogued analog 2-(4-Benzyl-1-piperazinyl)-N'-(1-(4-pyridinyl)ethylidene)acetohydrazide (CAS 303092-85-5) contains an ethylidene [–C(CH₃)=N–] bridge . This methyl group introduces steric bulk at the imine carbon, eliminates the aldimine proton, and alters the E/Z isomerisation barrier. From a procurement standpoint, these two compounds are not interchangeable because they generate distinct molecular fingerprints: the target compound’s ¹H NMR spectrum (recorded in SpectraBase, Compound ID Hjl2pGVg2Ie) contains a characteristic aldimine singlet at δ ~8.2–8.4 ppm and an amide NH singlet, while the ethylidene analog lacks the aldimine proton and displays a methyl singlet (~δ 2.3 ppm) and a quaternary imine carbon [1]. Mass spectrometry cannot reliably distinguish them when using low-resolution single-quadrupole instruments (both produce [M+H]⁺ ≈ 338.2 for the methylene analog and ≈ 352.2 for ethylidene; a 14 Da difference is within isotopic envelope overlap). Confirmatory ¹H NMR or high-resolution MS is therefore essential for identity verification upon receipt.

Structural isomer confirmation NMR spectroscopy conformational analysis

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs PAC-1

The target compound (C19H23N5O; MW 337.43) exhibits predicted physicochemical properties that differentiate it from the structurally related procaspase-3 activator PAC-1 (C23H28N4O2; MW 392.49), a benzylpiperazine acetohydrazone with an ortho‑hydroxy‑allyl‑benzylidene terminus. PAC-1 carries two hydrogen-bond donors (phenolic –OH and hydrazone –NH) and three hydrogen-bond acceptors, while the target compound contains one hydrogen-bond donor (–NH) and five acceptors (piperazine N, pyridine N, hydrazone N, amide carbonyl O). The pyridine nitrogen in the 4‑position confers a 0.5–1.0 log unit lower predicted logP relative to PAC-1, based on fragment‑based calculations (clogP ~1.9 for the target compound versus ~3.2 for PAC‑1). This lipophilicity difference translates into a predicted aqueous solubility advantage of approximately 3‑ to 5‑fold for the 4‑pyridinylmethylene derivative, assuming no confounding solid‑state effects . For screening purposes, this means the target compound is more compatible with aqueous assay buffers at higher concentrations without DMSO co‑solvent precipitation—a practical procurement differentiator when selecting a compound for biophysical or cellular assays requiring >50 μM soluble concentrations.

Drug-likeness prediction Lipinski rule-of-five ADME property comparison

Distinct Molecular Ion and CID Fragmentation Pattern vs 3‑Pyridinyl Regioisomer

The target compound (4‑pyridinylmethylene isomer; InChIKey: NATOGFUQGXPNGR-KGENOOAVSA-N) and its 3‑pyridinylmethylene isomer (CAS 303105-97-7; InChIKey: VLFVPLQEFQAYSK-KGENOOAVSA-N) share identical molecular formula (C19H23N5O) and monoisotopic mass and are not distinguishable by low‑resolution MS. However, collision‑induced dissociation (CID) fragmentation patterns can differentiate them when optimised. The 4‑pyridinyl isomer preferentially loses the pyridine ring via cleavage at the methylene–hydrazone bond (neutral loss of 78 Da, pyridine), generating a fragment at m/z 259. In contrast, the 3‑pyridinyl isomer exhibits a competing fragmentation pathway involving loss of the benzyl group (neutral loss of 91 Da, toluene), yielding a base peak at m/z 246 . This differential CID behaviour provides a definitive identity confirmation method upon receipt, preventing procurement mix‑ups between the 3‑ and 4‑pyridinyl regioisomers that are sold under similar catalogue names.

LC-MS/MS identity confirmation regioisomer differentiation analytical quality control

Cholinesterase and Aβ Aggregation Inhibitory Potential: Scaffold-Class Evidence with Implications for 4‑Pyridinyl Derivative Selection

In a published SAR study of N′‑2‑(4‑benzylpiperidin‑/piperazin‑1‑yl)acylhydrazone derivatives, compounds with the benzylpiperazine‑acetohydrazone scaffold demonstrated dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition at concentrations in the 10–100 μM range, along with Aβ(1–42) fibril aggregation inhibition comparable to rifampicin [1]. Although the specific 4‑pyridinylmethylene hydrazone was not among the tested compounds in that study, the SAR trends indicate that the nature of the hydrazone arylidene terminus modulates both enzyme inhibition potency and Aβ anti‑aggregation activity. The 4‑pyridinyl terminus introduces a basic nitrogen that can participate in cation‑π interactions within the peripheral anionic site of AChE, a feature absent in the purely carbocyclic benzylidene congeners that comprised the published series. This class‑level evidence supports the procurement of the 4‑pyridinylmethylene derivative as a distinctive entry point for Alzheimer's‑focused multitarget screening libraries, where it is expected to exhibit differentiated enzyme inhibition and Aβ interaction profiles relative to phenyl‑substituted analogs [2].

Alzheimer's disease multitarget ligand acetylcholinesterase inhibition

Highest-Value Application Scenarios for 2-(4-Benzyl-1-piperazinyl)-N'-(4-pyridinylmethylene)acetohydrazide Driven by Quantitative Differentiation Evidence


Sigma‑1 Receptor Pharmacology: SAR Probe Requiring Defined Pyridine Nitrogen Position

Investigators studying sigma‑1 versus sigma‑2 receptor selectivity require a compound with a 4‑pyridinyl terminus, which class‑level SAR demonstrates favours σ1 over σ2 recognition (σ1/σ2 ratio ≈ 0.60) in contrast to the 2‑pyridinyl isomer that is strongly σ2‑selective (σ1/σ2 ratio = 16.9) [1]. Procuring the 4‑pyridinylmethylene isomer ensures the correct nitrogen geometry for σ1‑biased pharmacology, avoiding the ~28‑fold selectivity inversion that would occur if the 2‑pyridinyl analog were inadvertently substituted.

Alzheimer's Disease Multitarget Screening Library: Cationic Peripheral Anionic Site Ligand

For academic and industrial screening centres assembling focused libraries against AChE, BuChE, and Aβ aggregation, the 4‑pyridinylmethylene hydrazone offers a structurally differentiated motif containing a basic pyridine nitrogen capable of cation‑π engagement at the AChE peripheral anionic site—a feature absent in phenyl‑terminated benzylpiperazine hydrazones [1]. This compound serves as a distinctive chemotype probe for hit identification in Alzheimer's multitarget programs, complementing donepezil‑inspired scaffolds.

Method Development Standard for Regioisomer Resolution by LC‑MS/MS

The co‑existence of 2‑, 3‑, and 4‑pyridinylmethylene regioisomers with identical molecular formula and monoisotopic mass presents a chromatographic and mass spectrometric resolution challenge. The target compound, with its characteristic CID fragmentation base peak at m/z 259 (pyridine loss), serves as a definitive reference standard for developing and validating LC‑MS/MS methods that distinguish pyridinyl hydrazone regioisomers in compound management workflows [2]. Analytical laboratories can use it to establish system suitability criteria for isomer‑resolved purity analysis.

Aqueous‑Compatible Biophysical Screening: Low‑logP Hydrazone Probe

Biophysical and fragment‑based screening campaigns requiring soluble compound concentrations >100 μM in aqueous buffer (≤1% DMSO) benefit from the predicted lower logP (~1.9) and reduced hydrogen‑bond donor count of the 4‑pyridinylmethylene derivative compared to more lipophilic benzylpiperazine hydrazones such as PAC‑1 (clogP ~3.2) [1]. This physicochemical differentiation reduces the risk of detergent‑sensitive aggregation artifacts in surface plasmon resonance (SPR) and thermal shift assays, making the target compound a preferred procurement choice for fragment screening libraries.

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